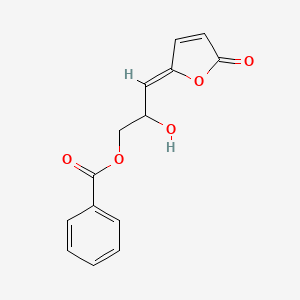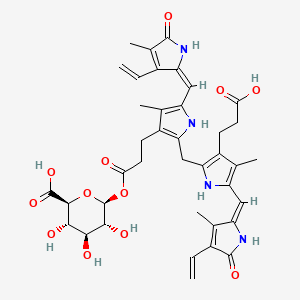
Combretastatin A-1 bis(phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Combretastatin A1 Diphosphate is the diphosphate prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. Upon administration, combretastatin A1 diphosphate (CA1P) is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow and tumor cell necrosis may ensue. In addition, orthoquinone intermediates, metabolized from combretastatin A1 by oxidative enzymes found to be elevated in some tumor types, may bind to tumor cell thiol-specific antioxidant proteins and DNA, and stimulate oxidative stress by enhancing superoxide/hydrogen peroxide production. CA1 binds to tubulin at the same site as colchicine but with higher affinity.
OXI-4503 is investigated in clinical trials for treating cancer/tumors. OXI-4503 is a solid. OXI-4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. OXI-4503 (combretastatin A1 di-phosphate / CA1P) is a unique and highly potent, dual-mechanism vascular disrupting agent (VDA). In addition, however, preclinical data demonstrates that OXI-4503 is metabolized by oxidative enzymes (e.g., tyrosinase and peroxidases), which are elevated in many solid tumors and tumor infiltrates, to an orthoquinone chemical species that has direct cytotoxic effects on tumor cells. Preclinical studies have demonstrated that OXI-4503 has (i) single-agent activity against a range of xenograft tumor models; and (ii) synergistic or additive effects when incorporated in various combination regimens with chemotherapy, molecularly-targeted therapies (including tumor-angiogenesis inhibitors), and radiation therapy.
Applications De Recherche Scientifique
1. Overview of Combretastatin A-1 bis(phosphate) Combretastatin A-1 bis(phosphate) is a derivative of combretastatin, which includes various compounds like stilbenes (A), dihydrostilbenes (B), phenanthrenes (C), and macrocyclic lactones (D). These compounds, found in the bark of Combretum caffrum, are potent antitubulin agents. Combretastatin A-1 bis(phosphate) is a water-soluble prodrug rapidly metabolized in the body to combretastatin A-1, which has demonstrated anti-tumor properties. Beyond their antitumor activity, combretastatins, including Combretastatin A-1 bis(phosphate), exhibit antioxidant, anti-inflammatory, and antimicrobial effects. Nano-based formulations of combretastatin A-1 bis(phosphate) offer advantages like improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and reduced side effects (Karatoprak et al., 2020).
2. Anti-tumour Activity Combretastatin A-1 bis(phosphate) has shown significant anti-tumor activity in various studies. It was found to be effective in producing tumor growth delays and causing severe hemorrhagic necrosis in tumor tissues. The compound operates similarly to combretastatin A-4 phosphate by inducing tumor vascular shutdown, which is integral to its anti-tumor mechanism. The compound’s water solubility and effectiveness against well-vascularized tumors suggest potential for clinical development (Holwell et al., 2002).
3. Mechanisms of Action and Clinical Potential Combretastatin A-1 bis(phosphate) is part of the combretastatins group, notable for their anti-mitotic and angiogenesis-inhibiting properties. Their unique action, which involves binding to the colchicine domain of microtubules, affects the functionality of the cytoskeleton in immature endothelial cells. This dual action of disrupting tubulin and inhibiting angiogenesis positions combretastatins as efficient anticancer compounds. The cis-configuration of these compounds is crucial for their biological activity, and combretastatin A-1 bis(phosphate) is among the most potent in this group (Jaroch et al., 2016).
4. Pharmacokinetics and Metabolic Studies Pharmacokinetic and metabolic studies of Combretastatin A-1 bis(phosphate) show complex profiles with multiple metabolites detected in plasma. These studies are essential in understanding the drug’s mechanism and efficacy. The active components, like combretastatin A-1, are crucial in these studies, and the prodrug shows potential due to its ability to form reactive metabolites (Kirwan et al., 2004).
5. Clinical Trials and Cancer Treatment Combretastatin A-1 bis(phosphate) has been subject to clinical trials for its use in cancer treatment. These trials aim to determine its safety, maximum-tolerated dose, pharmacokinetic profile, and effects on tumor blood flow. The results from these trials suggest that the compound is well-tolerated at certain doses and shows potential as an effective cancer treatment (Dowlati et al., 2002).
Propriétés
Numéro CAS |
288847-35-8 |
|---|---|
Formule moléculaire |
C18H22O12P2 |
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
[3-methoxy-2-phosphonooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22O12P2/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24)/b6-5- |
Clé InChI |
GSOXMQLWUDQTNT-WAYWQWQTSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O |
Autres numéros CAS |
288847-35-8 |
Synonymes |
Oxi 4503 Oxi-4503 Oxi4503 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



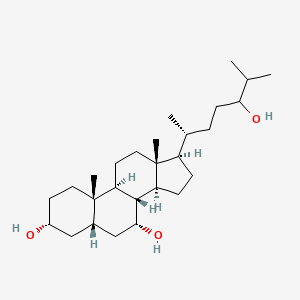


![4-[[1-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-piperidinyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1237521.png)
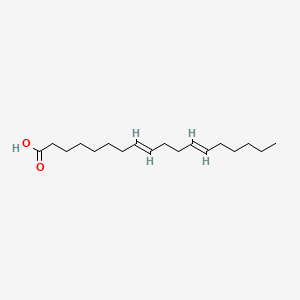


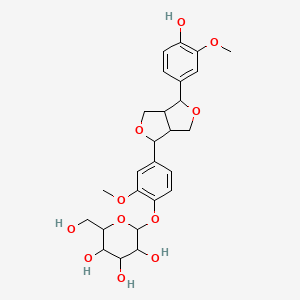
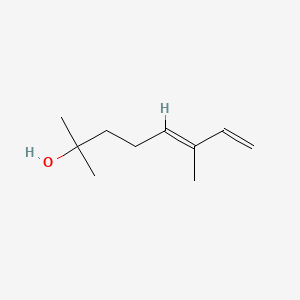
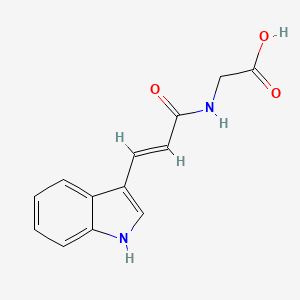
![Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione](/img/structure/B1237536.png)
![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)
